molecular formula C3H4N2 B021264 Imidazole-15N2 CAS No. 74362-46-2

Imidazole-15N2

Cat. No. B021264
CAS RN: 74362-46-2
M. Wt: 70.06 g/mol
InChI Key: RAXXELZNTBOGNW-MQIHXRCWSA-N
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Description

Synthesis Analysis

Imidazole-15N2 can be synthesized through several methods, reflecting its versatility and importance in research. For instance, Shchepin et al. (2016) demonstrated the hyperpolarization of imidazole-15N2 for magnetic resonance pH sensing using NMR signal amplification by reversible exchange in shield enables alignment transfer to heteronuclei (SABRE-SHEATH), highlighting its potential in physiological studies (Shchepin et al., 2016). Additionally, methods for the synthesis of 15N,15N-imidazoleacetic acid from 15N, 15N-DL-histidine and its applications in creating labeled insecticides like imidacloprid have been developed, indicating the broad utility of imidazole-15N2 in both biological and agricultural research (Prell, 1991); (Schippers & Schwack, 2006).

Molecular Structure Analysis

The molecular structure of imidazole-15N2, characterized by its NMR and X-ray diffraction studies, reveals unique physico-chemical properties that are advantageous for scientific research. The imidazole ring's planarity and delocalized π-electron system contribute to its chemical stability and reactivity. These structural attributes are essential for its applications in pH sensing and as a core structure in the synthesis of various pharmaceutical and material science compounds (Jin et al., 2007).

Chemical Reactions and Properties

Imidazole-15N2 undergoes a variety of chemical reactions, making it a versatile compound for synthesis and functionalization. The literature details methods for preparing imidazole-15N2 derivatives through cyclization, reactions with sulfur-containing nucleophiles, and direct sulfur insertion into the imidazole ring. These reactions expand the utility of imidazole-15N2 in creating a wide range of sulfur-containing compounds with potential applications in medicinal chemistry and materials science (Trzhtsinskaya & Abramova, 1991).

Physical Properties Analysis

The physical properties of imidazole-15N2, such as its crystallinity, melting point, and solubility, are crucial for its application in various scientific domains. For instance, its solubility in different solvents and stability under various temperatures and pH conditions make it suitable for biological and chemical studies. The hyperpolarization technique used by Shchepin et al. (2016) exploits these physical properties to enable in vivo pH sensing, demonstrating the impact of physical properties on its practical applications (Shchepin et al., 2016).

Chemical Properties Analysis

The chemical properties of imidazole-15N2, including its reactivity with various chemical groups and its role in catalysis, underscore its significance in synthetic chemistry. Its ability to participate in N-heterocyclic carbene formation, engage in nucleophilic addition reactions, and act as a precursor for various complex molecules highlights its versatility. These chemical properties are exploited in the synthesis of complex arylated imidazoles and macrolide derivatives, reflecting its broad utility in creating novel compounds with potential pharmaceutical applications (Alcarazo et al., 2005); (Xu et al., 2009).

Scientific Research Applications

  • Physiological Research : Imidazole-15N2 is utilized in physiological research, particularly in studying the regulation of terpenoid metabolism, which is linked to cell division, cell elongation, and senescence (Grossmann, 1990).

  • Drug Discovery : It improves the pharmacokinetic characteristics of lead molecules, optimizing solubility and bioavailability parameters in drug discovery (Sahoo et al., 2012).

  • Cancer Treatment : Nimorazole, derived from Imidazole-15N2, is a radiosensitizer used in treating head and neck cancers and is being evaluated as a hypoxia contrast agent in MRI-LINAC systems (Salnikov et al., 2020).

  • Magnetic Resonance Imaging (MRI) : Imidazole-15N2, through hyperpolarization via SABRE-SHEATH, enables in vivo pH sensing and can be incorporated into various biomolecules for advanced MRI applications (Shchepin et al., 2016).

  • Chemical Characterization : This compound allows direct detection of transient endoperoxides and their decomposition in chemical studies (Kang & Foote, 2000).

  • Bioactive Polymer Applications : Imidazole- and imidazolium-containing polymers, derived from Imidazole-15N2, find use in bioactive applications, such as antiarrhythmics and metal-free polyelectrolyte brushes (Anderson & Long, 2010).

  • Broad Biological and Clinical Applications : The imidazole nucleus is a constituent of many bioactive heterocyclic compounds with diverse applications, including anti-cancer, anti-viral, and anti-inflammatory treatments (Narasimhan, Sharma, & Kumar, 2011).

  • Corrosion Inhibition : Imidazole derivatives are effective corrosion inhibitors for various metals in different electrolytes (Mishra et al., 2020).

  • Clinical Medicine : Imidazole drugs have a broad spectrum of applications in clinical medicine, including antifungal and chemotherapeutic properties (Luca, 2006).

  • Fuel Cell and Battery Applications : Imidazole-15N2, compared to water, is a stronger Bronstedt base, making it potentially useful in electrochemical cells like fuel cells and secondary batteries (Kreuer et al., 1998).

Safety And Hazards

Imidazole-15N2 is classified as Acute Tox. 4 Oral, Repr. 1B, and Skin Corr. 1B . It may cause severe skin burns and eye damage, and may damage the unborn child . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

Imidazole derivatives, including Imidazole-15N2, have promising pharmacological effects and are considered a rich source of chemical diversity . They are expected to continue playing a significant role in the field of medicinal chemistry .

properties

IUPAC Name

(1,3-15N2)1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2/c1-2-5-3-4-1/h1-3H,(H,4,5)/i4+1,5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAXXELZNTBOGNW-MQIHXRCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C[15N]=C[15NH]1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583906
Record name (~15~N_2_)-1H-Imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

70.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazole-15N2

CAS RN

74362-46-2
Record name (~15~N_2_)-1H-Imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 74362-46-2
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
RV Shchepin, DA Barskiy, AM Coffey… - …, 2017 - Wiley Online Library
NMR hyperpolarization techniques have the potential to revolutionize the field of NMR spectroscopy and molecular MRI because they can transiently enhance nuclear spin polarization …
RV Shchepin, DA Barskiy, AM Coffey, T Theis, F Shi… - ACS …, 2016 - ACS Publications
15 N nuclear spins of imidazole- 15 N 2 were hyperpolarized using NMR signal amplification by reversible exchange in shield enables alignment transfer to heteronuclei (SABRE-…
Number of citations: 129 pubs.acs.org
A Svyatova, N Chukanov, O Salnikov… - … resonance and its …, 2018 - elibrary.ru
… In this work 3-fluoropyridine (3-Fpy), imidazole-15N2 and nicotinamide-15N were … we presented the study of two biomolecules: imidazole-15N2 and nicotinamide-15N, which can be …
Number of citations: 2 elibrary.ru
GJ Gerfen, DJ Singel - The Journal of chemical physics, 1994 - pubs.aip.org
… A concentrated, aqueous solution of imidazole--15N2 (Cambridge Isotope Laboratories, 95% labeled) was added dropwise to a volume of a 1: 1 glycerol:H20 solution approximately …
Number of citations: 17 pubs.aip.org
A Desbois, M Lutz, R Banerjee - Biochemistry, 1979 - ACS Publications
Alain Desbois,* Marc Lutz, and Ramaprasad Banerjee abstract: The low-frequency regions (150-700 cnr1) of resonance Raman (RR) spectra of various complexes of oxidized and …
Number of citations: 141 pubs.acs.org
JA Mashni - 2019 - search.proquest.com
Signal Amplification by Reversible Exchange (SABRE) is a hyperpolarization technique that utilizes parahydrogen for the NMR signal enhancement of nuclear spins. SABRE is related …
Number of citations: 2 search.proquest.com
BE Kidd, ME Gemeinhardt, JA Mashni, JL Gesiorski… - Molecules, 2023 - mdpi.com
The present work investigates the potential for enhancing the NMR signals of DNA nucleobases by parahydrogen-based hyperpolarization. Signal amplification by reversible exchange (…
Number of citations: 1 www.mdpi.com
G Maier, J Endres - Chemistry–A European Journal, 1999 - Wiley Online Library
2H‐Imidazol‐2‐ylidene, readily obtained by the photolysis of matrix‐isolated 2‐diazo–2H‐imidazole, should be regarded as a strained cumulene rather than a carbene. It undergoes …
H Park, J Chen, IE Dimitrov, JM Park, Q Wang - ACS sensors, 2022 - ACS Publications
Hydrogen peroxide (H 2 O 2 ) is a type of reactive oxygen species that regulates essential biological processes. Despite the central role of H 2 O 2 in pathophysiological states, …
Number of citations: 7 pubs.acs.org
HMH Nguyen, DC Thomas, MA Hart, KR Steenback… - 2023 - chemrxiv.org
Methods to incorporate stable radioisotopes are integral to pharmaceutical and agrochemical development. However, despite the prevalence of pyridines in candidate compounds, …
Number of citations: 0 chemrxiv.org

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